molecular formula C15H15NO2 B14120861 Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- CAS No. 81494-22-6

Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-

Cat. No.: B14120861
CAS No.: 81494-22-6
M. Wt: 241.28 g/mol
InChI Key: XPQHOJFWGJMXHT-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- typically involves the reaction of 4-methoxyaniline with acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Substitution: The methoxy and amino groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 2’-hydroxy-4’-methoxy-:

    1-(3,4-Dimethoxyphenyl)ethanone: This compound has two methoxy groups on the phenyl ring, providing different chemical properties.

    1-(3-Chloro-4-methoxyphenyl)ethanone: The presence of a chlorine atom instead of an amino group results in different reactivity and applications.

Uniqueness

Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- is unique due to the presence of both methoxy and amino groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(4-methoxyanilino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)12-4-3-5-14(10-12)16-13-6-8-15(18-2)9-7-13/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQHOJFWGJMXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462341
Record name Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81494-22-6
Record name Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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